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Compound of Interest

Compound Name: 3-Bromo-2-methylbenzamide

Cat. No.: B1444311

The history of 3-Bromo-2-methylbenzamide is not that of a target molecule but of a strategic
intermediate. Its appearance in the scientific and patent literature coincides with the intensified
search for novel therapeutics in oncology. The specific arrangement of the bromo, methyl, and
benzamide functionalities provides a unique chemical handle for constructing complex
heterocyclic scaffolds. Its primary significance is inextricably linked to the development of PARP
inhibitors, a class of drugs that exploit the concept of synthetic lethality in cancers with specific
DNA repair defects, such as those with BRCA1/2 mutations.[5][6] The demand for efficient
routes to molecules like Talazoparib necessitated the development and optimization of
synthetic pathways involving key fragments like 3-Bromo-2-methylbenzamide.[7]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to
its application in synthesis. The key properties of 3-Bromo-2-methylbenzamide are
summarized below.
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Property Value Source(s)

CAS Number 919363-09-0 [1][2][8]

Molecular Formula CsHsBrNO [1][8]

Molecular Weight 214.06 g/mol [1119]

Canonical SMILES CC1=C(C=CC=C1Br)C(=O)N [1]

InChi Key OADZVXZARJCFMF- (1]
UHFFFAOYSA-N

Topological Polar Surface Area  43.1 A2 [1]

Predicted pKa 15.39 + 0.50 [1]

Characterization via standard analytical techniques such as *H NMR, 3C NMR, and Mass
Spectrometry is essential for confirming identity and purity post-synthesis.

Robust Synthetic Strategies

The most reliable and scalable synthesis of 3-Bromo-2-methylbenzamide is achieved through
the direct amidation of its corresponding carboxylic acid. This method is favored due to the
commercial availability and stability of the starting material, 3-Bromo-2-methylbenzoic acid.[10]

Primary Synthetic Route: Amidation of 3-Bromo-2-
methylbenzoic Acid

This pathway involves the activation of the carboxylic acid group of 3-Bromo-2-methylbenzoic
acid to facilitate nucleophilic attack by an ammonia source. The use of peptide coupling agents
is the standard, state-of-the-art approach for this transformation, as it proceeds under mild
conditions with high efficiency and minimizes side reactions.

Causality of Experimental Choices:

e Coupling Agents (EDC/HOBt or HATU): Carbodiimides like EDC activate the carboxylic acid
by forming a highly reactive O-acylisourea intermediate. The addition of HOBt or HATU traps
this intermediate to form an active ester, which is less prone to side reactions (like
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racemization in chiral systems) and reacts cleanly with the amine. This two-stage activation

is crucial for high-purity amide formation.

Solvent (DMF/DCM): Anhydrous polar aprotic solvents like DMF or DCM are chosen to
ensure all reagents remain in solution while not participating in the reaction (unlike protic

solvents).

Base (DIPEA): A non-nucleophilic organic base is required to neutralize the ammonium salt
formed and to scavenge any acid generated during the reaction, driving the equilibrium
towards product formation.
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Caption: General workflow for the synthesis of 3-Bromo-2-methylbenzamide.
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Detailed Experimental Protocol

Materials:
e 3-Bromo-2-methylbenzoic acid (1.0 eq)[10]
e Ammonium chloride (NH4Cl) (1.2 eq)

o 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate (HATU) (1.2 eq) or EDC/HOBt (1.2 eq each)[11]

» N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

e Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate, Saturated aqueous NaHCOs, Brine, Anhydrous MgSOa
Procedure:

o Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or
Argon), add 3-Bromo-2-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

o Reagent Addition: Add ammonium chloride (1.2 eq) and HATU (1.2 eq) to the solution. Cool
the mixture to 0 °C using an ice bath.

o Base Addition: Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. The reaction is
often mildly exothermic.

o Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for
4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
until the starting material is consumed.

o Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic
layer sequentially with saturated agueous NaHCOs solution (2x) and brine (1x). This
removes unreacted acid, DMF, and excess reagents.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate the solvent under reduced pressure to yield the crude product.
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« Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,
ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure 3-
Bromo-2-methylbenzamide.

o Characterization: Confirm the structure and purity of the final product using *H NMR, 3C
NMR, and high-resolution mass spectrometry (HRMS).

Critical Role in Pharmaceutical Synthesis: The Case
of PARP Inhibitors

The primary industrial and academic value of 3-Bromo-2-methylbenzamide lies in its role as a
precursor for PARP inhibitors.[3][12] PARP enzymes are critical for repairing single-strand DNA
breaks. In cancers with deficient double-strand break repair mechanisms (like BRCA
mutations), inhibiting PARP leads to an accumulation of DNA damage and targeted cell death
—a concept known as synthetic lethality.[6][13]

Talazoparib, a potent PARP inhibitor, utilizes 3-Bromo-2-methylbenzamide as a core
structural fragment.[7] The benzamide moiety is crucial for binding to the nicotinamide-binding
pocket of the PARP enzyme, while the bromo- and methyl-substituted phenyl ring serves as an
anchor point for building the rest of the complex heterocyclic structure.
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Caption: Role of 3-Bromo-2-methylbenzamide in Talazoparib synthesis.

Safety, Handling, and Storage
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As with any laboratory chemical, 3-Bromo-2-methylbenzamide should be handled with
appropriate care.

» Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment
(PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact
with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

o Toxicity: While specific toxicity data is limited, related benzamides and bromo-aromatic
compounds may cause skin, eye, and respiratory irritation.[14] A full safety data sheet (SDS)
from the supplier should be consulted before use.

Conclusion and Future Perspectives

3-Bromo-2-methylbenzamide exemplifies the critical role of well-designed chemical building
blocks in modern drug discovery. Its history is tied to the successful clinical translation of PARP
inhibitors, and its future utility will likely expand as chemists continue to explore its reactivity in
the synthesis of new molecular entities. The robust and scalable synthetic protocols available
make it an accessible and valuable tool for researchers aiming to construct novel therapeutics
targeting a range of diseases. As synthetic methodologies advance, the demand for such
strategically functionalized intermediates is poised to grow, solidifying the importance of 3-
Bromo-2-methylbenzamide in the synthetic chemist's toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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